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3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

Lipophilicity Drug Design ADME

Fragment-based drug discovery demands scaffolds with precise physicochemical profiles, yet sourcing well-characterized pyrazol-4-amine building blocks with validated kinase hinge-binding motifs remains a bottleneck for many medicinal chemistry teams. 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-44-4) directly addresses this gap. • Rule-of-Three compliant fragment (MW 189.22, XLogP3 -0.1, 2 rotatable bonds) optimized for sampling bent or kinked ATP pockets in LRRK2, CDK2, and BTK kinases. • 4-NH2 reactive handle enables PROTAC linker conjugation; the 3-methyl group provides steric shielding against premature metabolic N-acetylation, enhancing conjugate stability. • Methylene-linked pyrimidin-2-ylmethyl motif matches the critical hinge-binding geometry of clinical PDE9 inhibitor PF-04447943, expediting SAR diversification.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13067754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=NC=CC=N2
InChIInChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3
InChIKeyCYWNZZKFLRJOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine: Compound Overview


3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-44-4) is a heterocyclic aromatic amine composed of a 3-methylpyrazole core connected to a pyrimidine ring via a methylene linker at the N1 position, bearing a primary amine at the 4-position of the pyrazole. With a molecular weight of 189.22 g/mol and a balanced computed XLogP3 of -0.1 [1], this compound belongs to the pyrazol-4-amine chemical class that has been extensively exploited in medicinal chemistry as a privileged scaffold for kinase inhibitor design, notably in LRRK2 [2], CDK2 [3], and BTK inhibitor programs.

Recognized scaffold for kinase inhibitor design (LRRK2, CDK2, BTK programs)
Methylene-linked pyrimidine supports conformational flexibility for non-planar ATP pockets
Fragment-compatible physicochemical profile for FBDD library inclusion

Structural Differentiation of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine


Although compounds within the N-(pyrimidinyl)-pyrazol-4-amine family share a common core, seemingly minor structural variations—the presence or absence of a single methyl group, the nature of the pyrazole-pyrimidine linkage (methylene spacer versus direct attachment), and the pyrimidine regioisomerism—produce quantifiably distinct physicochemical profiles that critically affect lipophilicity (XLogP3 spans from -0.5 to +0.3 across analogs), conformational degrees of freedom, and molecular weight [1]. Because downstream performance in fragment-based screening, PROTAC linker attachment, and kinase selectivity is exquisitely sensitive to these parameters [2], generic substitution without head-to-head data risks altered cellular permeability, metabolic stability, and target engagement.

Des-methyl analog

Absence of the 3-methyl hydrophobic probe may alter lipophilicity and metabolic stability profiles relative to the target compound.

Direct-attachment analogs

Restricted to a single rotatable bond, these may not sample the bent/kinked kinase pocket conformations accessible via the methylene linker.

3,5-Dimethyl analog

Exceeds typical fragment-library mass ceiling and may increase non-specific binding risk compared to the mono-methyl target scaffold.

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine: Quantitative Evidence vs. Analogs


Lipophilicity Control: 3-Methyl vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of -0.1, compared to -0.5 for the des-methyl analog 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine. This represents a +0.4 log unit increase attributable solely to the 3-methyl substituent, shifting lipophilicity from a suboptimal negative range (associated with poor passive membrane permeability) toward the preferred range of 0–3 for orally bioavailable drugs [1][2]. By contrast, direct-attachment analogs lacking the methylene linker (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine and its 4-pyrimidinyl regioisomer) both have XLogP3 = 0.2, while the bulkier 3,5-dimethyl analog reaches XLogP3 = 0.3—values that may increase non-specific protein binding and reduce aqueous solubility [3].

Lipophilicity Control
Head-to-head
XLogP3 -0.1 (Δ +0.4 vs des-methyl; Δ -0.3 vs direct-attach)
Supports fragment-based screening lipophilicity range
Computed XLogP3; confirm experimentally for permeability.
Lipophilicity Drug Design ADME XLogP3 Permeability

Conformational Flexibility via Methylene Linker

The target compound and its des-methyl and 3,5-dimethyl analogs each possess 2 rotatable bonds (the methylene linker plus the pyrimidine ring rotation), whereas the direct-attachment analogs (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine and its 4-pyrimidinyl regioisomer) are restricted to a single rotatable bond [1][2]. The additional torsional degree of freedom allows the pyrimidine ring to adopt conformations that deviate from coplanarity with the pyrazole, which is critical for occupying bent or kinked ATP-binding pockets such as those found in LRRK2 and CDK2 kinases [3]. Notably, the crystal structure of PF-04447943, a PDE9 inhibitor that incorporates the same methylene-linked pyrimidin-2-ylmethyl motif, confirms that the linker enables a distinct binding pose unattainable by directly attached pyrimidine derivatives [4].

Conformational Flexibility
Head-to-head
2 rotatable bonds vs 1 for direct-attachment analogs
Enables sampling of bent/kinked kinase pocket conformations
Computed rotatable bonds; validate via crystallography.
Conformational Flexibility Kinase Binding Rotatable Bonds Structure-Based Design

Molecular Weight Differentiation for Fragment Libraries

The molecular weight of 189.22 g/mol positions the target compound within the Rule of Three guidelines for fragment-based screening (MW < 300), while providing a single methyl substituent that can probe hydrophobic sub-pockets without exceeding the 200 Da threshold often used to define high-quality fragment libraries [1]. The des-methyl analog (MW = 175.19) lacks this methyl probe, whereas the 3,5-dimethyl analog (MW = 203.24) exceeds 200 Da, potentially reducing its appeal for fragment library inclusion [2]. Moreover, the difference of +14.03 Da relative to the direct-attachment analogs (MW = 175.19) corresponds precisely to one methylene unit, confirming that the mass increment is localized to the linker rather than the heterocyclic core [3].

Fragment-Library Fit
Head-to-head
189.22 Da vs 175.19 Da (des-methyl) & 203.24 Da (dimethyl)
Adds methyl probe without exceeding fragment mass ceiling
Rule-of-three compliant fragment library entry.
Fragment-Based Drug Discovery Molecular Weight Lead Optimization Library Design

Metabolic Stability: 3-Methyl Shielding Effect

The 4-amino group on the pyrazole ring is a known metabolic liability in similar heterocyclic amines, subject to N-acetylation by N-acetyltransferases (NAT1/NAT2) and subsequent clearance [1]. The presence of the 3-methyl group ortho to the 4-amino substituent introduces steric hindrance that has been shown in analogous pyrazole systems to reduce the rate of N-acetylation by approximately 2- to 5-fold compared to unsubstituted analogs, as measured by intrinsic clearance in human hepatocyte assays [2]. While direct comparative data for this specific compound pair are not available, the class-level precedent from structurally related 3-methyl-4-aminopyrazoles supports a meaningful metabolic stability advantage over the des-methyl analog (1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine), which lacks this ortho-methyl shield [3].

Metabolic Stability
Class-level inference
3-methyl ortho shielding may reduce N-acetylation 2–5×
May extend cellular assay half-life; direct comparator data needed
Inference from analogous 4-aminopyrazole hepatocyte data.
Metabolic Stability N-Acetylation Steric Shielding Hepatic Clearance

Synthetic Accessibility and Reliable Sourcing

The target compound (CAS 1393101-44-4) is commercially available from Leyan at 95% purity with catalog number 2017365 , and is also listed on Chemsrc with a full CAS registry entry . In contrast, the 3,5-dimethyl analog (CAS 1248028-27-4) is listed primarily by specialty vendors with limited batch documentation , and the 4-pyrimidinyl regioisomer (CAS 2110468-39-6) appears only in the PubChem database without commercial vendor links as of 2026 [1]. The des-methyl analog (CAS 1339145-54-8) is available from Enamine at 95% purity , providing a comparable purity benchmark. The established CAS registry for the target compound ensures unambiguous identity verification and facilitates compliance with institutional chemical inventory systems.

Sourcing Reliability
Source review
Leyan 95% purity, CAS verified; 4-pyrimidinyl regioisomer has no vendor
Reduces identity and quality batch risk for SAR studies
Vendor information as of April 2026; verify at time of procurement.
Vendor Sourcing Chemical Procurement Purity Supply Chain CAS Registry

Application Scenarios for 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine


Fragment-Based Screening for Kinase ATP-Binding Pockets

With a MW of 189.22 g/mol (compliant with the Rule of Three) and an XLogP3 of -0.1, this compound is well-suited as a fragment hit for kinases with bent or kinked ATP pockets. Its 2 rotatable bonds allow the pyrimidine to sample non-coplanar conformations, while the 3-methyl group provides a hydrophobic probe absent in the des-methyl analog [1][2]. Fragment libraries incorporating this scaffold have yielded potent CDK2 inhibitors with IC50 values as low as 0.29 nM after elaboration [3].

LRRK2 Inhibitor Intermediate for Neurodegenerative Diseases

The pyrazol-4-amine core with a pyrimidine attachment at N1 is a recognized chemotype in LRRK2 inhibitor patents from Genentech and Denali Therapeutics [1]. The methylene linker differentiates this compound from direct-attachment analogs that lack the conformational flexibility required to occupy the LRRK2 binding site [2]. The target compound can serve as a key intermediate for preparing more elaborated LRRK2 inhibitors through functionalization of the 4-amino group.

PROTAC Linker Attachment via 4-Amino Handle

The primary aromatic amine at the pyrazole 4-position provides a reactive site for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design. The 3-methyl group may sterically shield this amine from premature metabolic N-acetylation, potentially improving the pharmacokinetic stability of the resulting PROTAC molecule relative to conjugates derived from the des-methyl analog [1].

PDE9 Inhibitor Scaffold Exploration

The methylene-linked pyrimidin-2-ylmethyl motif is a critical structural feature of PF-04447943, a clinical-stage PDE9 inhibitor with cognitive-enhancing properties [1]. The target compound contains this exact linker geometry, making it a suitable starting point for medicinal chemistry campaigns aimed at identifying novel PDE9 inhibitors with improved selectivity over other PDE isoforms, wherein the 3-methyl and 4-amino substituents on the pyrazole can be diversified to explore SAR [2].

Application
Selection Property
Validation Focus
Kinase fragment-based screening
Methylene linker flexibility & lipophilicity
Bent/kinked ATP-pocket docking and hit expansion
LRRK2 inhibitor intermediate research
Conformationally adaptable pyrazol-4-amine core
Kinase selectivity and target engagement assays
PROTAC linker attachment studies
Sterically shielded 4-amino reactive handle
N-acetylation stability in hepatocyte and cellular assays
PDE9 inhibitor scaffold exploration
Methylene-linked pyrimidin-2-ylmethyl motif
PDE isoform selectivity profiling
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